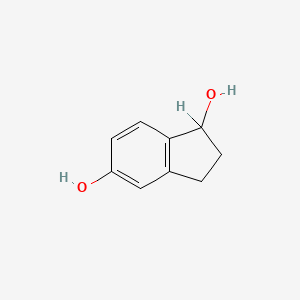

2,3-dihydro-1H-indene-1,5-diol

描述

Structure

3D Structure

属性

CAS 编号 |

38005-82-2 |

|---|---|

分子式 |

C9H10O2 |

分子量 |

150.17 g/mol |

IUPAC 名称 |

2,3-dihydro-1H-indene-1,5-diol |

InChI |

InChI=1S/C9H10O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9-11H,1,4H2 |

InChI 键 |

XCJWKDZITVFRQJ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1O)C=CC(=C2)O |

规范 SMILES |

C1CC2=C(C1O)C=CC(=C2)O |

其他CAS编号 |

38005-82-2 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Indene 1,5 Diol and Analogous Structures

Retrosynthetic Analyses for Dihydroindene Diol Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For a target like 2,3-dihydro-1H-indene-1,5-diol, several disconnection strategies can be envisioned.

A primary disconnection strategy involves functional group interconversion (FGI), targeting the two hydroxyl groups. The C1-hydroxyl group can be traced back to a ketone functionality, suggesting 5-hydroxy-1-indanone (B188539) as a key intermediate. The C5-hydroxyl on the aromatic ring can be derived from a more synthetically tractable methoxy (B1213986) group, which can be deprotected in a later step. This points to 5-methoxy-1-indanone (B147253) as a crucial precursor.

Further disconnection of 5-methoxy-1-indanone reveals the core indanone ring system. This five-membered ring fused to a benzene (B151609) ring is commonly formed via an intramolecular Friedel-Crafts cyclization . This leads to a disconnection of the C2-C3 bond or, more typically, the C7a-C1 bond, identifying a substituted phenylpropanoic acid or its corresponding acyl halide as the linear precursor. For instance, 3-(3-methoxyphenyl)propanoic acid would be a logical starting point for a Friedel-Crafts acylation to form the indanone ring.

An alternative retrosynthetic approach could involve forming the diol functionalities at different stages. For example, one could start with an indene (B144670) derivative and introduce the hydroxyl groups via dihydroxylation and subsequent manipulation, though achieving the 1,5-diol pattern this way is less direct than building the scaffold with the oxygenation pattern already in place.

Conventional Synthetic Routes to this compound Precursors

Conventional routes focus on the robust and well-established reactions required to assemble the core structure and introduce the necessary functional groups.

Formation of the Indene Ring System (e.g., Friedel-Crafts Cyclizations)

The construction of the indene or indanone framework is a cornerstone of the synthesis. Intramolecular Friedel-Crafts reactions are the most prevalent methods for this purpose. rsc.org This reaction typically involves the cyclization of a phenylpropanoyl chloride or a phenylpropanoic acid onto the aromatic ring under the promotion of a Lewis acid or a strong Brønsted acid.

Key aspects of this methodology include:

Precursors : The reaction starts with a 3-phenylpropanoic acid derivative. The substituent on the benzene ring (e.g., a methoxy group at the meta position) dictates the final substitution pattern on the indanone product.

Catalysts : A variety of acid catalysts can be employed. Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are common for acyl halide cyclizations. tsinghua.edu.cnacs.org Strong acids such as polyphosphoric acid (PPA) or superacids are often used for the direct cyclization of carboxylic acids. rsc.org

Cascade Reactions : Modern variations include cascade reactions where multiple bonds are formed in a single pot. For example, a cascade cyclization of propargylic alcohols and alkenes catalyzed by FeCl₃ has been developed to produce complex polycyclic indene-based compounds. tsinghua.edu.cn

The synthesis of indanones via intramolecular Friedel-Crafts acylation can sometimes be challenging compared to the formation of six-membered rings (tetralones), potentially requiring harsh conditions. rsc.org

Introduction of Hydroxyl Functionalities through Reduction Pathways (e.g., Ketone Reduction to Alcohol)

Once the indanone precursor, such as 5-methoxy-1-indanone or a protected 5-hydroxy-1-indanone, is synthesized, the next critical step is the reduction of the C1-ketone to a hydroxyl group. This transformation is a fundamental reaction in organic synthesis. libretexts.org

Commonly used reducing agents for this purpose include:

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent, capable of reducing aldehydes and ketones to alcohols. libretexts.orgpressbooks.pub It is often used in alcoholic solvents like methanol (B129727) or ethanol. A synthetic route to a substituted 2,3-dihydro-1H-inden-1-ol uses NaBH₄ in a methanol/THF solvent mixture to reduce the corresponding indanone. mdpi.com

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. libretexts.orgpressbooks.pub It readily reduces ketones, aldehydes, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or THF. pressbooks.pub

The choice of reagent depends on the presence of other functional groups in the molecule that must remain unchanged. For a precursor like 5-methoxy-1-indanone, both reagents are effective. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgyoutube.com

| Precursor Type | Reducing Agent | Solvent | Product Type | Reference |

| Ketone | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | libretexts.org |

| Ketone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Secondary Alcohol | pressbooks.pub |

| Substituted Indanone | Sodium Borohydride (NaBH₄) | MeOH/THF | Substituted Inden-1-ol | mdpi.com |

| Ketone | K-Selectride | THF | Secondary Alcohol | acs.org |

Following the reduction, if a protecting group like a methyl ether was used for the C5-hydroxyl, it would be cleaved (e.g., using BBr₃) to reveal the final this compound.

Diastereoselective and Regioselective Hydroxylation Techniques

Achieving specific regio- and stereoselectivity during hydroxylation is crucial for synthesizing complex analogs. While the target 1,5-diol is often built from a pre-functionalized arene, direct hydroxylation methods are also of significant interest.

Regioselectivity: The introduction of the hydroxyl group at the C5 position is typically controlled by the substitution pattern of the starting material for the Friedel-Crafts cyclization. However, direct hydroxylation of an aromatic ring can be achieved. For instance, a divanadium-substituted phosphotungstate has been shown to catalyze the regioselective hydroxylation of monosubstituted benzene derivatives, primarily at the para-position, using hydrogen peroxide. nih.gov

Diastereoselectivity: For dihydroindene scaffolds with multiple stereocenters, controlling the diastereoselectivity of hydroxyl group introduction is key.

Biocatalysis : Dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO), can catalyze the regiospecific and stereoselective hydroxylation of indanone precursors. Current time information in Bangalore, IN. For example, NDO from Pseudomonas putida can hydroxylate 1-indanone (B140024) to produce (R)-3-hydroxy-1-indanone with high enantiomeric excess. Current time information in Bangalore, IN. These enzymes can perform direct, enantioselective hydroxylation, replacing multi-step chemical syntheses. bohrium.com

Substrate Control : In molecules with existing stereocenters, the facial bias created by the substrate can direct the approach of a reagent, leading to diastereoselective outcomes.

Directed Hydroxylation : Functional groups already present on the molecule can direct an oxidizing agent to a specific position.

Advanced and Stereocontrolled Synthesis of Dihydroindene Diols

Modern synthetic chemistry offers powerful tools for controlling stereochemistry, enabling the synthesis of single enantiomers of chiral molecules like this compound.

Asymmetric Synthesis and Chiral Induction Approaches

The synthesis of a specific enantiomer of a chiral diol requires an asymmetric transformation at a key step. This can be achieved through several strategies:

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed bis-alkoxycarbonylation for related diols)

Transition metal catalysis offers powerful tools for the construction and functionalization of indane and indene structures. Palladium-based catalysts are particularly prominent in this area, enabling a range of transformations from cross-couplings to carbonylations.

A notable example analogous to the functionalization of diols is the palladium-catalyzed bis-alkoxycarbonylation. While not specifically documented for this compound, this methodology has been applied to other olefins and diols to create diester derivatives. For instance, a (1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate has been synthesized through a palladium-catalyzed bis-alkoxycarbonylation, where the stereospecificity results from the syn-addition of palladium intermediates to the indene double bond. This reaction highlights the potential for converting diol functionalities on an indane ring into corresponding dicarboxylates.

Furthermore, palladium-catalyzed reactions are crucial for building the indane skeleton itself. For example, a direct α-arylation of indane-1,3-dione has been achieved using a Pd(CH₃CN)₂Cl₂ catalyst with a tBu-XPhos ligand. organic-chemistry.org This method allows for the direct attachment of aryl groups to the indane core, demonstrating a powerful C-H functionalization strategy that could be adapted for substituted analogues. organic-chemistry.org The synthesis of indane-1,3-dione derivatives can also be achieved through palladium-catalyzed reactions involving the insertion of tert-butyl isocyanide. rsc.org

Rhodium catalysts have also been employed in the synthesis of functionalized indanols and indanones through the carboannulation of diazabicyclic alkenes with reagents like 2-formylphenylboronic acid.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Ref. |

| Pd(OAc)₂ / Ligand | Bis-alkoxycarbonylation | 1H-Indene | Dihydroindene dicarboxylate | |

| Pd(CH₃CN)₂Cl₂ / tBu-XPhos | α-Arylation | Indane-1,3-dione | 2-Aryl-indene-1,3-dione | organic-chemistry.org |

| Pd(0) / Ligand | Isocyanide Insertion | o-Halobenzoyl chlorides | Indane-1,3-dione derivatives | rsc.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of traditional organic synthesis to produce chiral molecules with high enantiopurity. Enzymes, particularly lipases and oxidoreductases, are highly valued for their ability to perform stereoselective transformations under mild conditions. core.ac.ukmetu.edu.tr

For analogous indane structures, chemoenzymatic methods have been successfully applied. For example, the kinetic resolution of racemic 2-hydroxy-1-indanone, an analogue of the target compound, has been used to synthesize (R)-2-acetoxy-1-indanone. beilstein-journals.org Microbial stereoselective oxidation of cis- and trans-indane-1,2-diol using organisms like Aspergillus niger can yield optically active 2-hydroxy-1-indanone. metu.edu.tr

Lipases are commonly used for the enantioselective acylation of racemic alcohols. This approach has been applied to the resolution of trans-1-azido-2-indanol, a precursor for the HIV protease inhibitor indinavir (B1671876), using lipase (B570770) PS 30. Similarly, one-pot chemoenzymatic processes have been developed for the synthesis of all four stereoisomers of other chiral 1,3-diols. nih.gov This is achieved by combining a chiral metal-complex-catalyzed enantioselective aldol (B89426) reaction with an enantioselective reduction of the resulting aldol products using oxidoreductases. nih.gov Such methods, while not directly reported for this compound, demonstrate the powerful potential for producing specific stereoisomers of related diols. rsc.org

| Enzyme/Organism | Reaction Type | Substrate Example | Product Example | Ref. |

| Aspergillus niger | Stereoselective oxidation | cis-Indane-1,2-diol | Optically active 2-hydroxy-1-indanone | metu.edu.tr |

| Lipase PS 30 | Enzymatic acylation (resolution) | rac-trans-1-Azido-2-indanol | Enantiopure (1S,2S)-1-azido-2-indanol | |

| Oxidoreductases | Enantioselective reduction | Aldol products | Chiral 1,3-diols | nih.govrsc.org |

Domino and Cascade Reactions for Indene Scaffold Construction

Domino and cascade reactions provide an elegant and efficient pathway to complex molecular architectures like the indene scaffold from simpler starting materials in a single operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in one pot.

Various cascade reactions have been developed to construct the indene ring system. One approach involves the domino reaction of (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones with 1,4-dithiane-2,5-diol (B140307) in water, which stereoselectively yields spiro[indene-2,3'-thiophene] derivatives. researchgate.netresearchgate.net Another strategy is the Knoevenagel-Friedel-Crafts-Hemiketalization triple cascade, which uses 1,3-indanedione, an aldehyde, and 2-naphthol (B1666908) to produce indenonaphthopyran scaffolds with high diastereoselectivity.

Domino reactions involving ketones and molecular oxygen in the presence of a base have been used to synthesize endoperoxides with a spiro-indene core, such as 4,6-dimethyl-1′,3′-dihydrospiro[ core.ac.ukresearchgate.netdioxane-3,2′-indene]-4,6-diol. rsc.orgcore.ac.uk This demonstrates the utility of cascade processes in creating highly functionalized indane structures.

Synthetic Exploration of this compound Derivatives

The derivatization of this compound is key to exploring its chemical space and potential applications. Modifications typically target the two hydroxyl groups or the dihydroindene core, including the aromatic ring and the aliphatic cyclopentyl moiety.

Modification of Hydroxyl Groups (e.g., Esterification, Etherification)

The two hydroxyl groups of this compound, one phenolic and one benzylic, are primary sites for chemical modification. Standard reactions such as esterification and etherification can be employed to alter the molecule's properties.

Esterification: The hydroxyl groups can be converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents like DCC). This modification is useful for creating prodrugs or altering solubility. For instance, the synthesis of esters of related bisphenol-C derivatives has been extensively documented, involving the reaction of hydroxyl groups with various substituted benzoyl chlorides. researchgate.net

Etherification: The formation of ethers, typically via the Williamson ether synthesis, involves deprotonating the hydroxyl groups with a base (e.g., NaH) followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

Selective modification of one hydroxyl group over the other is a potential challenge due to their different reactivities (phenolic vs. secondary alcohol). Protecting group strategies may be necessary to achieve regioselective derivatization.

Functionalization of the Dihydroindene Core

Functionalization of the dihydroindene core can occur on either the aromatic ring or the five-membered aliphatic ring.

Aromatic Ring Functionalization: The benzene ring of the indene core is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The positions of substitution are directed by the existing hydroxyl and alkyl substituents. For example, methods for synthesizing substituted 1-indanones often involve intramolecular Friedel-Crafts cyclization of substituted 3-arylpropanoic acids, which introduces functionality onto the aromatic ring prior to cyclization. beilstein-journals.org

Aliphatic Ring Functionalization: The aliphatic portion of the indane skeleton can also be functionalized. For instance, α-arylation of related indane-1,3-diones has been achieved using palladium catalysis, demonstrating a method for creating a C-C bond at the C-2 position. organic-chemistry.org Additionally, synthetic routes to 2,3-dihydro-1H-indene-1-methanamines from 4-nitro-3-phenylbutanoic acid show how substituents can be incorporated into the five-membered ring during its formation. researchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound involves building the indane skeleton from already functionalized precursors.

A common strategy is the intramolecular Friedel-Crafts cyclization of substituted phenylpropanoic acids or their corresponding acid chlorides. For example, various substituted 1-indanones have been prepared from 3-arylpropionic acids using catalysts like Tb(OTf)₃ or via NbCl₅-induced reactions with acrylic acid derivatives and substituted aromatic substrates. beilstein-journals.org These indanones can then be reduced to the corresponding indanols and diols. The synthesis of 3-hydroxy-1-indanones with substituents such as chloro, methoxy, and methyl on the aromatic ring has been demonstrated through copper-catalyzed intramolecular annulation. acs.org Subsequent reduction of both the ketone and the hydroxyl group would lead to the desired substituted dihydroindene diol framework.

The table below summarizes methods for synthesizing substituted indanone precursors, which can be further elaborated into diol analogues.

| Method | Precursors | Catalyst/Reagent | Product Type | Ref. |

| Intramolecular Friedel-Crafts | Substituted 3-arylpropionic acids | Tb(OTf)₃ | Substituted 1-indanones | beilstein-journals.org |

| NbCl₅-induced Friedel-Crafts | Substituted arenes, 3,3-dimethylacrylic acid | NbCl₅ | Substituted 1-indanones | beilstein-journals.org |

| Cu-catalyzed Annulation | 2-Acetyl-aryl halides | CuI, N,N-dimethylethanolamine | Substituted 3-hydroxy-1-indanones | acs.org |

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Cyclization and Ring Formation Reactions

The formation of the indane ring system can be achieved through various cyclization strategies, with mechanisms depending on the precursors and reaction conditions.

One fundamental pathway involves the intramolecular cyclization of aryl-substituted precursors. For instance, the thermal transformations of certain o-divinylbenzene derivatives in acidic media proceed via protonation of a double bond, followed by a 1,5-ring closure to generate a carbocation intermediate. rsc.org Subsequent protonation and deprotonation steps lead to the final indane structure. rsc.org

Alternative mechanisms for forming the related indene (B144670) core, which can be a precursor to indane diols, have been extensively studied. These pathways are significant in contexts ranging from combustion chemistry to the interstellar medium. acs.org Key proposed mechanisms include:

The reaction of a phenyl radical (C₆H₅) with allene (B1206475) or propyne (B1212725) (C₃H₄). acs.orgaip.org

The reaction of a benzyl (B1604629) radical (C₇H₇) with acetylene (B1199291) (C₂H₂) following a hydrogen-abstraction-acetylene-addition (HACA) pathway. acs.orgaip.org

A barrierless reaction between the methylidyne radical (CH) and styrene, which follows a methylidyne addition–cyclization–aromatization (MACA) mechanism. aip.org

Metal-catalyzed reactions offer another major route to the indane skeleton. Ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives involves a 1,5-hydrogen shift from an initial metal-vinylidene intermediate to form the indene ring. organic-chemistry.org Similarly, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes, which is believed to proceed through the cleavage of a C-N bond to create a benzyl cation intermediate that then participates in the cyclization. organic-chemistry.org

A summary of key cyclization pathways is presented below.

| Starting Materials | Key Intermediates/Mechanism | Catalyst/Conditions | Final Structure |

| o-Divinylbenzene derivatives | Carbocation intermediate via 1,5-ring closure | Acidic media | Indane rsc.org |

| Phenyl radical + Allene/Propyne | Radical addition and cyclization | High temperature | Indene acs.orgaip.org |

| Benzyl radical + Acetylene | Hydrogen-Abstraction-Acetylene-Addition (HACA) | Not specified | Indene acs.orgaip.org |

| 2-Alkyl-1-ethynylbenzene | Metal-vinylidene, 1,5-hydrogen shift | Ruthenium catalyst organic-chemistry.org | Indene/Indanone organic-chemistry.org |

| N-Benzylic sulfonamides + Alkynes | Benzyl cation intermediate | Iron(III) chloride organic-chemistry.org | Indene organic-chemistry.org |

Analysis of Stereoselectivity in Diol Formation Mechanisms

Achieving specific stereochemistry in the diol functional groups of 2,3-dihydro-1H-indene derivatives is critical, particularly for applications in asymmetric synthesis and pharmaceuticals. The mechanism of dihydroxylation dictates the spatial arrangement of the hydroxyl groups.

A prominent method for creating vicinal diols with high stereocontrol is the Sharpless asymmetric dihydroxylation. When applied to an indene precursor, this reaction can produce diols with high enantiomeric excess. The mechanism involves the following key steps:

Oxidative Cycloaddition : Osmium tetroxide (OsO₄) reacts with the double bond of the indene ring to form a cyclic osmate ester intermediate. The chiral ligands present in the reaction medium guide the osmium tetroxide to a specific face of the alkene, thereby establishing the stereochemistry.

Hydrolysis : The osmate ester is subsequently hydrolyzed to release the vicinal diol and regenerate the osmium catalyst.

The reduction of epoxide intermediates is another pathway to diols. For example, the reduction of 1,2-epoxyindane using a hydride reagent like lithium aluminum hydride (LiAlH₄) cleaves the epoxide ring to yield the corresponding diol. The stereochemical outcome of this reaction depends on the mechanism of the nucleophilic attack by the hydride on the epoxide ring.

The relative configuration of chiral centers in synthesized diols can be definitively established through techniques like X-ray crystallography. For instance, the analysis of 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol confirmed a relative configuration of 1S, 2S, with the two hydroxyl groups adopting an anti-conformation. scirp.org This structural insight is vital for understanding the steric and electronic factors that govern the compound's interactions. scirp.org

Studies on Rearrangement Reactions (e.g., Photo-Favorskii-type rearrangements within related systems)

Rearrangement reactions provide powerful tools for modifying molecular scaffolds, and indane-related systems can undergo several such transformations. The photo-Favorskii rearrangement, in particular, has been studied in related p-hydroxyphenacyl systems that can lead to indanone products, which are closely related to indene diols.

The photo-Favorskii rearrangement of α-substituted p-hydroxyacetophenones is an efficient photochemical reaction that proceeds through a series of reactive intermediates. nih.gov The process is highly dependent on the solvent, with a notable competition observed between a Type II photoenolization pathway and the photo-Favorskii pathway. ku.edunih.gov In anhydrous solvents, a Type II hydrogen abstraction reaction often leads to the formation of indanones. nih.govresearchgate.net Conversely, in the presence of water, the photo-Favorskii rearrangement becomes dominant. ku.edunih.gov

The mechanism in aqueous media is understood to involve the following:

Excitation to a triplet state. ku.edu

A water-assisted proton loss from the phenolic hydroxyl group, which occurs in concert with the release of a leaving group from the α-position. ku.edunih.gov

This concerted step forms a triplet biradical intermediate. nih.govku.edu

Intersystem crossing from the triplet state to the ground state generates a planar zwitterion. nih.gov

This zwitterion then collapses to a cyclopropanone, known as the "Favorskii intermediate," before forming the final rearranged product. nih.gov

A key finding from stereochemical studies is that this pathway leads to complete racemization at the α-carbon, which quantifies the involvement of the planar triplet biradical and zwitterionic intermediates that erase the initial stereochemical information. nih.gov

Other unexpected framework rearrangements have been observed during the acid-catalyzed cyclialkylation of certain arylpentanols. For example, the cyclization of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol yielded not only the expected indane product but also a rearranged isomer, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.net The proposed mechanism for this transposition highlights the specific electronic influence of the chloro substituent on the stability of carbocation intermediates. researchgate.net

Examination of Catalytic Cycle Mechanisms in Metal-Mediated Syntheses

Transition-metal catalysis is instrumental in the synthesis of indane derivatives, offering efficient and selective C-H activation and C-C bond formation. The mechanisms of these reactions are typically described by catalytic cycles involving various oxidation states of the metal center.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for intramolecular arylations to form the indane ring. One such process is the Pd(0)-catalyzed C(sp³)-H arylation of functionalized aryl bromides. researchgate.net The proposed catalytic cycle likely involves:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

Ligand Substitution : A carboxylate ligand, such as pivalate, replaces the bromide on the palladium center.

Concerted Metalation-Deprotonation (CMD) : A base assists in the intramolecular C-H activation step, where the palladium center coordinates with and cleaves a C(sp³)-H bond, forming a palladacycle intermediate. researchgate.net

Reductive Elimination : The final C-C bond is formed through reductive elimination from the palladacycle, which releases the indane product and regenerates the active Pd(0) catalyst. researchgate.net

| Step | Metal Oxidation State | Description |

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the Ar-Br bond. researchgate.net |

| Ligand Substitution | Pd(II) | Pivalate replaces bromide on the Pd center. researchgate.net |

| Concerted Metalation-Deprotonation | Pd(II) | Base-assisted intramolecular C-H activation forms a palladacycle. researchgate.net |

| Reductive Elimination | Pd(II) → Pd(0) | Forms the C-C bond of the product and regenerates the Pd(0) catalyst. researchgate.net |

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been employed in tandem cyclizations to produce functionalized indanes from heterobicyclic alkenes and arylboronate esters. beilstein-journals.org While detailed cycles for this specific transformation are complex, related rhodium-catalyzed hydroaminations provide insight. In those cycles, a cationic Rh(I) complex coordinates to the substrate, undergoes nucleophilic attack, and is regenerated after protonation and reductive elimination steps. rsc.org

Nickel-Catalyzed Syntheses: Nickel-catalyzed reactions, often merged with electrochemistry, provide powerful methods for forming C-C bonds. In the electrochemical synthesis of aryl amines, for example, a Ni(0) species is generated electrochemically. This species undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate, which can then react further. acs.org A similar oxidative addition is the first step in the nickel-catalyzed ring-opening/cyclization of bicyclic alkenes. beilstein-journals.org

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental studies and provide deeper insight into reaction mechanisms that are difficult to probe experimentally. scispace.com Calculations can map potential energy surfaces, characterize transient intermediates and transition states, and help rationalize observed product distributions and stereoselectivity. rsc.orgscispace.com

In the context of indane formation, DFT calculations have supported experimentally proposed mechanisms. For the thermal transformation of o-distyrylbenzenes, computational data aligned with an experimental mechanism involving a 1,5-ring closure. rsc.org DFT has also been used to investigate H-atom reactions with indane and indene, calculating reaction barriers and rate constants to understand their reactivity. researchgate.net

Computational studies are crucial in the field of C-H activation. They help distinguish between various possible mechanistic pathways, such as oxidative addition, σ-bond metathesis, and electrophilic activation, by assessing the energetics of each step. scispace.com For instance, DFT studies have been applied to the Hock rearrangement of indane peroxides to support the involvement of a specific aldehyde intermediate during subsequent tandem reactions. researchgate.net The synergy between computational chemistry and experimental work is essential for building a quantitative and predictive understanding of the complex catalytic cycles involved in the synthesis of compounds like 2,3-dihydro-1H-indene-1,5-diol. scispace.com

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework. For complex structures like indene (B144670) derivatives, a combination of one-dimensional and two-dimensional NMR experiments is often essential for unambiguous assignment. ontosight.ai

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: In a study, the ¹H NMR spectrum of 2,3-dihydro-1H-indene-1,5-diol was recorded on a 300 MHz spectrometer using deuterated acetonitrile (B52724) (CD₃CN) as the solvent. nih.gov The observed chemical shifts provide evidence for the protons in the aliphatic and aromatic regions of the molecule. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.17 | d (J = 7.8 Hz) | 1H | Aromatic H |

| 6.67 | s | 2H | Aromatic H |

| 5.08 | t | 1H | CH-OH |

| 2.93–2.99 | m | 1H | Aliphatic CH₂ |

| 2.66–2.72 | m | 1H | Aliphatic CH₂ |

| 2.35–2.39 | m | 1H | Aliphatic CH₂ |

| 1.87–1.93 | m | 1H | Aliphatic CH₂ |

Source: A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. nih.gov

¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the provided literature, it is mentioned that such spectra were recorded and are available in the supporting information of the relevant study. nih.gov This technique is crucial for identifying the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbinol).

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms and determining stereochemistry.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds, which is vital for assembling the complete molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Although specific 2D NMR data for this compound is not available in the cited literature, these methods are standard for confirming the relative configuration of chiral centers in similar indane derivatives.

One-Dimensional NMR (¹H, ¹³C)

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of hydroxyl (-OH) groups and distinguish between aromatic and aliphatic C-H bonds. The planar structure of related compounds has been identified in part through the analysis of IR data. acs.org The structure of various indene derivatives is routinely confirmed using IR spectroscopy analysis. sums.ac.ir

Key expected vibrational modes would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: Signals for the hydroxyl groups, typically in the 1000-1200 cm⁻¹ range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS analysis has been performed using a UPLC/MS-TOF (Ultra-Performance Liquid Chromatography/Time-of-Flight) instrument equipped with an Electrospray Ionization (ESI) interface. nih.gov This confirms the molecular formula C₉H₁₀O₂.

Electron Ionization Mass Spectrometry (EI-MS): This method involves bombarding the sample with high-energy electrons, causing fragmentation. The resulting pattern is a unique fingerprint that can help in structural elucidation. Analysis of this compound has been carried out using a mass spectrometer coupled with a gas chromatograph (GC-MS) in a positive Electron Ionization (EI) mode. nih.gov

Interactive Data Table: Mass Spectrometry Methodologies

| Technique | Interface/Analyzer | Purpose |

|---|---|---|

| HRMS | ESI-TOF | Accurate mass measurement and formula determination |

| MS | EI | Molecular weight confirmation and fragmentation pattern analysis |

Source: A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. nih.gov & MASARYK UNIVERSITY Faculty of Science. muni.cz

X-ray Crystallography for Determination of Absolute and Relative Configurations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute and relative configuration. While a crystal structure for this compound itself is not reported in the searched literature, the methodology for analyzing closely related derivatives is well-established. For instance, the structure of a substituted indene was solved and refined by the full-matrix least-squares method. acs.org

Interactive Data Table: Typical X-ray Crystallography Data Collection and Refinement Parameters

| Parameter | Description |

|---|---|

| Instrument | Bruker APEX-II CCD |

| Radiation Source | Mo-sealed ceramic diffraction tube (λ = 0.7107 Å) |

| Data Processing | Bruker SAINT |

| Absorption Correction | Empirical, using Bruker SADABS |

| Structure Solution | SHELXL package |

Source: Synthetic Studies toward the Natural Product Tripartin. acs.org

This technique is crucial for unambiguously assigning the stereochemistry at the chiral centers of the indane framework. acs.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity.

Gas Chromatography (GC): GC is used to analyze volatile compounds. In the analysis of products including this compound, a chromatograph equipped with a 15-meter column (5% diphenyldimethylsiloxane) and a Flame Ionization Detector (FID) was used. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and purifying non-volatile compounds. The analysis of this compound has been performed using UPLC (a high-pressure form of HPLC) coupled to a mass spectrometer. nih.govmuni.cz This setup uses a C-18 reverse-phase column (1.7 μm, 2.1 × 50 mm) with a mobile phase of ammonium (B1175870) carbonate in methanol (B129727). nih.gov

Theoretical and Computational Studies of 2,3 Dihydro 1h Indene 1,5 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For 2,3-dihydro-1H-indene-1,5-diol, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For derivatives of 2,3-dihydro-1H-indene, geometry optimization is often performed using DFT methods. A common approach involves the use of hybrid functionals, such as B3LYP, combined with a basis set like 6-31+G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound. The five-membered ring can adopt various puckered conformations, and the orientation of the two hydroxyl groups can lead to different conformers with distinct energies. By systematically exploring the potential energy surface, the most stable conformers can be identified. These studies are essential as the molecular conformation often dictates its chemical reactivity and biological activity.

Table 1: Representative DFT Methods for Geometry Optimization

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31+G(d,p) | Geometry optimization of 2,3-dihydro-1H-indene isomers. researchgate.net |

| DFT | B3LYP | 6-31G* | Calculation of structural features in dihydropyrimidones. acs.org |

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of this compound can be thoroughly described using DFT. Key parameters derived from these calculations include the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For compounds with similar structures, computational models can predict how modifications to the molecular framework will influence these orbital energies and, consequently, the molecule's electronic properties and reactivity. ontosight.ai

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis absorption)

DFT calculations are a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. acs.org This allows for the prediction of the absorption maxima (λmax), which can be compared with experimental data to confirm the structure of the compound.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for the assignment of complex NMR spectra and for the structural elucidation of new compounds. The accuracy of these predictions depends on the chosen functional and basis set, as well as on accounting for solvent effects, often through models like the Polarizable Continuum Model (PCM).

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution. nih.gov

In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the observation of conformational changes, such as the puckering of the indene (B144670) ring and the rotation of the hydroxyl groups. The resulting trajectory provides a detailed picture of the accessible conformations and the transitions between them, which is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. researchgate.net Although specific MD studies on this compound are not extensively documented, the methodology is well-established for exploring the conformational landscape of flexible organic molecules. nih.gov

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. ekb.eg For a class of compounds like derivatives of 2,3-dihydro-1H-indene, a QSRR model could predict their reactivity in a particular chemical transformation based on calculated molecular descriptors.

These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices. By building a regression model that links these descriptors to experimentally measured reaction rates or equilibrium constants for a training set of molecules, the reactivity of new, untested compounds can be predicted. chemrxiv.org This approach can significantly accelerate the discovery of new catalysts or the optimization of reaction conditions. For instance, a QSRR model could be developed to predict the enantioselectivity of a chiral catalyst in the synthesis of different this compound derivatives. researchgate.net

Theoretical Prediction of Synthetic Feasibility and Reaction Pathways

Computational chemistry plays a vital role in predicting the feasibility of synthetic routes and in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, the thermodynamics and kinetics of a proposed reaction can be evaluated.

For the synthesis of this compound, theoretical calculations could be used to compare different potential synthetic pathways. For example, the feasibility of a Friedel-Crafts type cyclization to form the indene ring system could be assessed by calculating the activation energy for the key bond-forming step. Different catalysts or reaction conditions could be modeled to identify the most efficient synthetic strategy. Such theoretical investigations can guide the design of new synthetic methods and help to understand unexpected reaction outcomes, such as the formation of side products.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| 2,3-dihydro-1H-indene |

| 1-phenylethanol |

| 2,3-dihydro-1H-indene-1,6-diol |

Chemical Reactivity and Derivatization Studies of 2,3 Dihydro 1h Indene 1,5 Diol

Selective Reactions of Hydroxyl Groups

The presence of a secondary benzylic alcohol at the C-1 position and a phenolic hydroxyl group at the C-5 position imparts differential reactivity to the molecule. This allows for selective chemical modifications, which are fundamental in multistep synthetic sequences.

Regioselective Protection and Deprotection Strategies

The divergent properties of the benzylic and phenolic hydroxyl groups enable selective protection, a key strategy in organic synthesis. The phenolic hydroxyl group is more acidic than the benzylic one, allowing for its selective deprotonation and subsequent reaction with an electrophile.

Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers. masterorganicchemistry.com For instance, selective protection of the phenolic hydroxyl can be achieved using silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. The resulting silyl ether is stable under various reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), leaving the benzylic alcohol intact.

Conversely, while less common, strategies can be employed to protect the benzylic alcohol first. Benzyl ethers, formed via the Williamson ether synthesis, are robust protecting groups. organic-chemistry.org Selective deprotection of a p-methoxybenzyl (PMB) ether in the presence of other protecting groups can be accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org The choice of protecting group and the sequence of protection/deprotection steps are critical for achieving the desired synthetic target.

Table 1: Common Protecting Group Strategies for Diols

| Protecting Group | Reagent for Protection | Typical Conditions for Cleavage | Selectivity |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, Acetic Acid | More reactive with phenolic -OH |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Generally less selective |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, CAN (Oxidative) | Cleavable under oxidative conditions |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Acidic hydrolysis (e.g., aq. HCl) | Protects both, less selective |

Oxidation to Carbonyl Compounds

The secondary benzylic alcohol at the C-1 position is susceptible to oxidation to form the corresponding ketone, 5-hydroxy-1-indanone (B188539). The phenolic hydroxyl at C-5 is generally stable under conditions that oxidize benzylic alcohols. This selective oxidation is a valuable transformation for creating key intermediates.

A variety of oxidizing agents can be employed for this purpose. Reagents such as manganese dioxide (MnO₂), which are known for the selective oxidation of benzylic and allylic alcohols, are suitable. Other common methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones' reagent (CrO₃ in sulfuric acid). The synthesis of 5-hydroxy-1-indanone is a well-documented process, often starting from the demethylation of 5-methoxy-1-indanone (B147253). chemicalbook.com The direct oxidation of the C-1 alcohol in a precursor like 2,3-dihydro-1H-indene-1,5-diol represents a direct route to this important ketone intermediate. beilstein-journals.orggoogle.com Layered double hydroxide (B78521) (LDH) catalysts have also been shown to be effective for the oxidation of benzylic alcohols to their corresponding carbonyl compounds. mdpi.com

Table 2: Research Findings on the Oxidation of Indanol Derivatives

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 5-Indanol | Potassium permanganate (B83412) / Chromium trioxide | 5-Indanone | |

| Benzylic Alcohols | Bis(methanesulfonyl) peroxide | Benzylic Alcohols (via mesylates) | nih.govacs.org |

| Benzylic Alcohols | Layered Double Hydroxide (LDH) catalysts | Carbonyl Compounds | mdpi.com |

| 5-Methoxy-1-indanone | Aluminum chloride (demethylation) | 5-Hydroxy-1-indanone | chemicalbook.com |

Stereoselective Derivatization

When this compound is in its racemic form, stereoselective derivatization can be employed to separate the enantiomers. This is often accomplished through enzymatic kinetic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, such as vinyl acetate. mdpi.commdpi.com

For example, lipase (B570770) from Candida antarctica (CAL-B, often immobilized as Novozym 435) or from Pseudomonas cepacia can catalyze the acylation of the (R)- or (S)-enantiomer of the benzylic alcohol at C-1. mdpi.comresearchgate.net This process results in a mixture of one enantiomer as an ester (e.g., (R)-1-acetoxy-5-hydroxy-2,3-dihydro-1H-indene) and the other as the unreacted alcohol (e.g., (S)-2,3-dihydro-1H-indene-1,5-diol). These two compounds can then be separated chromatographically. The ester can be subsequently hydrolyzed to yield the enantiopure alcohol. This method provides access to enantiomerically pure forms of the diol, which are valuable as chiral building blocks. acs.org

Transformations of the Dihydroindene Ring System

The dihydroindene scaffold itself can undergo various chemical transformations, either at the aromatic portion or the five-membered aliphatic ring.

Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating groups: the C-5 hydroxyl group and the fused alkyl ring system. wikipedia.orglibretexts.org The hydroxyl group is a strong activating group and is ortho-, para-directing. In this molecule, the positions ortho (C-4 and C-6) to the hydroxyl group are the most activated sites for electrophilic attack. libretexts.org

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgaakash.ac.in For example, iodination of the related 5-hydroxy-1-indanone using N-iodosuccinimide occurs at the C-6 position, which is ortho to the activating hydroxyl group. prepchem.com Similarly, nitration or bromination of this compound would be expected to yield predominantly the 6-substituted and/or 4-substituted derivatives. The precise regioselectivity would depend on the specific reagents and reaction conditions, including steric hindrance effects from the adjacent five-membered ring. rsc.org

Transformations Involving the Dihydroindene Bridge

The five-membered ring of the dihydroindene system also presents opportunities for chemical modification. A primary reaction involving the benzylic alcohol at C-1 is acid-catalyzed dehydration. Treatment of 1-indanol (B147123) derivatives with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), typically leads to the elimination of water and the formation of an indene (B144670). conicet.gov.arconicet.gov.arglobalauthorid.com In the case of this compound, this reaction would yield 5-hydroxy-1H-indene. A study on electron-rich 1-indanols showed that dehydration can proceed efficiently at room temperature in chloroform (B151607) with a catalytic amount of acid. tandfonline.com

Other potential transformations could involve functionalization of the C-2 methylene (B1212753) position, for example, through radical-initiated reactions. However, such reactions are less common and would require specific conditions to compete with reactions at the more reactive benzylic and phenolic sites.

Formation of Complex Molecular Architectures Using this compound as a Building Block

The utility of a molecule as a building block in organic synthesis is determined by the reactivity of its functional groups and its ability to participate in reactions that form new rings and complex three-dimensional structures. While the diol functionality of this compound suggests potential for such transformations, specific examples are sparse in the available literature.

Spiro compounds, characterized by two rings connected through a single shared atom, are a significant class of molecules in medicinal chemistry and materials science. The synthesis of such structures often involves intramolecular cyclization reactions or cycloadditions. Typically, the formation of a spiro center on an indane frame involves a ketone functionality, which can react with a variety of difunctional reagents. For example, derivatives like indan-1,3-dione are common precursors for spirocycles through reactions like Knoevenagel condensation followed by Michael addition or 1,3-dipolar cycloadditions. researchgate.netnih.govmdpi.comthieme-connect.com

Fused-ring systems, where two or more rings share two or more atoms, are fundamental cores of many natural products and pharmacologically active compounds. The construction of additional rings onto an existing indane scaffold can be achieved through various annulation strategies. These methods often rely on the presence of reactive handles that can participate in ring-forming reactions. For instance, derivatives such as methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been used in ring expansion reactions to generate fused seven-membered rings. chemrxiv.org

Despite the presence of two hydroxyl groups that could be derivatized to facilitate annulation reactions, specific documented examples of this compound being used as a direct precursor for the construction of fused-ring systems are not found in the reviewed literature. Hypothetically, the diol could be transformed into a more reactive intermediate, such as a diketone or a halo-ketone, to enable subsequent ring-closure reactions, but dedicated studies on this substrate are not apparent.

The synthesis of complex polycyclic structures often requires building blocks that can undergo multiple, sequential ring-forming reactions. The rigid framework of the indane system makes it an attractive core for constructing larger, well-defined polycyclic architectures.

While the general class of indenes and its derivatives are utilized in the synthesis of polycyclic aromatic hydrocarbons and other complex systems, the specific role of this compound in such syntheses is not well-documented. Research in this area tends to focus on more functionalized or unsaturated indene derivatives. The conversion of this compound into a suitable diene or dienophile would be a necessary prerequisite for it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to build polycyclic systems. However, literature detailing these specific transformations and subsequent applications for this particular diol is not available.

Applications in Broader Chemical Research and Future Directions

Contribution to Advanced Methodological Development in Organic Synthesis

While direct application of 2,3-dihydro-1H-indene-1,5-diol in the development of new synthetic methods is not extensively documented, the broader class of indane diols and related structures plays a significant role. For instance, analogous compounds like cis-1-amino-indan-2-ol are used to derive oxazaborolidine catalysts for enantioselective desymmetrization reactions. grafiati.com The structural motifs present in dihydroindene diols are valuable for creating chiral ligands and auxiliaries. The fixed stereochemistry of the diol groups can influence the stereochemical outcome of reactions, a principle that is fundamental to asymmetric synthesis. The development of methods for the synthesis of complex indane derivatives, such as the one-pot multi-reaction process to generate amino-substituted indenes, showcases the utility of this chemical space in advancing synthetic strategies. acs.org

Role as Intermediates in the Synthesis of Complex Chemical Entities

The indane framework is a core structure in numerous biologically active compounds and natural products. researchgate.net Dihydroindene diols, including isomers and derivatives of this compound, serve as crucial intermediates in the synthesis of these complex molecules.

For example, a diastereomer, (1S,2R)-2,3-dihydro-1H-indene-1,2-diol, is a key intermediate in the synthesis of the HIV protease inhibitor indinavir (B1671876) sulfate. The specific stereochemistry of the diol is critical for the molecule's ability to bind to viral enzymes. Furthermore, synthetic studies toward tripartin, a natural histone lysine (B10760008) demethylase inhibitor, involved the use of a protected derivative, 7-(tert-Butyldimethylsilyloxy)-1-(dichloromethyl)-2,3-dihydro-1H-indene-1,5-diol. acs.org

The synthesis of kinamycin antibiotics also proceeds through intermediates derived from naphthalene-1,5-diol, which are cyclized to form a 2,3-dihydro-1H-benz[f]inden-1-one structure. researchgate.net Recently, a series of novel 2,3-dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic properties. nih.gov These examples underscore the importance of the dihydroindene diol scaffold as a versatile building block in medicinal chemistry and natural product synthesis.

Fundamental Contributions to Indene (B144670) and Indane Chemical Space

Research into compounds like this compound expands the fundamental understanding of indene and indane chemistry. The reactivity of the hydroxyl groups, such as through oxidation or substitution, allows for the exploration of various chemical transformations on the indane core. The study of Knoevenagel condensation reactions with indane-1,3-dione and its derivatives provides insight into the reactivity of the methylene (B1212753) group activated by adjacent ketones. nih.govmdpi.com

Furthermore, investigations into acid-catalyzed cyclialkylation of arylpentanols that lead to 2,3-dihydro-1H-indene derivatives have revealed unexpected rearrangements, contributing to a deeper understanding of reaction mechanisms and the influence of substituents on the frame-work. researchgate.net The synthesis of indane and indene derivatives is an active area of research, with reviews highlighting their importance as carbocyclic motifs in pharmacologically active compounds and natural products. researchgate.net

Emerging Research Areas in Dihydroindene Diol Chemistry

Emerging research is focused on leveraging the unique structural and functional group combination of dihydroindene diols for novel applications. One such area is the development of new therapeutic agents. For instance, researchers have recently synthesized a series of novel dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors, showing potent antitumor and anti-angiogenic activity. nih.gov

Another area of interest is the discovery of new natural products containing the dihydroindene scaffold. The isolation of diaporindenes A-D, which possess an unprecedented chemical skeleton featuring a 2,3-dihydro-1H-indene ring, from a mangrove endophytic fungus, highlights the potential for finding novel bioactive molecules from natural sources. researchgate.net The development of self-healing fluorescent polyurethane elastomers using novel disulfide-containing diols also points to potential material science applications for diol-based monomers, a field where functionalized dihydroindene diols could find use. rsc.org

Unexplored Reaction Pathways and Synthetic Challenges

Despite the utility of dihydroindene diols, several synthetic challenges and unexplored reaction pathways remain. The regioselective functionalization of the aromatic ring in the presence of the diol moieties can be challenging. While methods for the synthesis of specific isomers exist, the development of general and highly selective methods for the synthesis of variously substituted 2,3-dihydro-1H-indene-1,5-diols is an ongoing area of interest.

One of the key challenges is controlling the stereochemistry during synthesis. While asymmetric methods like the Sharpless dihydroxylation can provide high enantiomeric excess for related diols, these methods can be limited by the cost and toxicity of reagents like osmium tetroxide. The development of more economical and environmentally benign catalytic systems is a significant challenge.

Furthermore, many potential reactions of this compound, such as its use in polymerization, as a scaffold in supramolecular chemistry, or as a ligand for a wider range of catalytic transformations, remain largely unexplored.

Potential for Discovery of Novel Reaction Mechanisms and Reactivity Patterns

The unique juxtaposition of hydroxyl groups on both the aliphatic and aromatic portions of this compound suggests the potential for discovering novel intramolecular reactions and reactivity patterns. For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic systems. The electronic interplay between the two hydroxyl groups could also influence the reactivity of the indane skeleton in unexpected ways.

The study of acid-catalyzed rearrangements of related structures has already shown the potential for unexpected framework transpositions. researchgate.net Further investigation into the reaction of this compound under various conditions (e.g., with strong acids, bases, or transition metal catalysts) could lead to the discovery of new and interesting chemical transformations. The bifunctional nature of the molecule also makes it an interesting candidate for domino reactions, where multiple bonds are formed in a single synthetic operation. researchgate.netunife.it

Interactive Data Table

Below is a table summarizing key reactions and derivatives of the indane core structure, which includes the family of this compound.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Chromium trioxide, potassium permanganate (B83412) | Ketone or aldehyde | |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Indane derivative | |

| Substitution | Thionyl chloride | Chloro-substituted indane | |

| Asymmetric Dihydroxylation | Osmium tetroxide, N-methylmorpholine N-oxide | Vicinal diol | |

| Knoevenagel Condensation | Malononitrile, piperidine | 2-dicyanomethylene-indane-1,3-dione | nih.govmdpi.com |

| Friedel-Crafts Acetylation | Acetyl chloride | Acetyl-substituted indane | researchgate.net |

| Overman Rearrangement/RCEYM | Grubbs catalyst | Amino-substituted indene | acs.org |

| Intramolecular Annulation | Copper catalyst | 3-Hydroxy-1-indanone | acs.org |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for derivatives of 2,3-dihydro-1H-indene-1,5-diol, and how do reaction conditions influence yield and purity?

- Microwave-assisted synthesis (e.g., irradiation of cycloheptanone and ninhydrin for 5 minutes) provides rapid reaction completion, as monitored by TLC, with purification via column chromatography (petroleum ether/ethyl acetate) yielding high-purity crystals . Conventional reflux methods (e.g., ethanol reflux for 30 minutes) are also effective but may require longer reaction times . Solvent choice (e.g., ethanol for recrystallization) critically impacts crystal quality for X-ray diffraction studies .

Q. What structural features characterize 2,3-dihydro-1H-indene derivatives, and how are they resolved experimentally?

- X-ray diffraction reveals key conformational details:

- The indene-1,3-dione unit adopts a twisted conformation, while fused rings (e.g., oxocycloheptyl) exhibit twist–chair conformations .

- Intermolecular O–H⋯O hydrogen bonds (2.6–2.8 Å) and π–π stacking (3.7 Å) stabilize supramolecular architectures .

- Angle strain measurements (e.g., 5.65° in the title compound) align with computational predictions, validating force-field models .

Q. Which analytical techniques are essential for characterizing these compounds?

- Single-crystal X-ray diffraction (MoKα/CuKα radiation) provides precise unit cell parameters (e.g., orthorhombic Pbca space group, a = 7.4131 Å) and hydrogen-bonding networks .

- ¹H-NMR and elemental analysis (±0.4% accuracy) confirm molecular integrity and purity .

Advanced Research Questions

Q. How can discrepancies between experimental and computational crystallographic data be resolved?

- Discrepancies in angle strain (e.g., 5.65° experimental vs. 6.5° calculated) may arise from neglected thermal motion or crystal-packing effects. Refinement using SHELXL2014 with riding H-atom models and anisotropic displacement parameters improves accuracy . High-resolution data (θ > 25°) and TWIN/BASF scale factors address twinning or absorption artifacts .

Q. What strategies enhance the design of indene derivatives for photonic or antimicrobial applications?

- Photonic materials : Introduce electron-withdrawing groups (e.g., bromo substituents) to strengthen acceptor properties in organic LEDs. Derivatives like 2-(5-bromo-2-hydroxybenzylidene)-indene-dione exhibit planar π-systems for enhanced luminescence .

- Antimicrobial agents : Structural modifications (e.g., benzothiazepine fusion) improve activity. For example, indane-based 1,5-benzothiazepines show MIC values <0.5 µg/mL against E. coli and C. albicans via membrane disruption .

Q. How do intermolecular interactions dictate material properties in crystalline phases?

- Hydrogen-bonding motifs (e.g., infinite C(11) chains along the a-axis) and π–π interactions govern thermal stability and solubility. For 2-hydroxy-2-(2-oxocycloheptyl)-indene-dione, the dihedral angle between oxocycloheptyl and indene planes (61.9°) modulates packing efficiency and melting points .

Q. What computational tools predict crystallographic outcomes for novel derivatives?

- Structure solution : SHELXT direct methods locate heavy atoms, while SHELXL refines H-atom positions .

- Visualization : DIAMOND software maps Hirshfeld surfaces to quantify intermolecular contacts (e.g., 12% H⋯H, 35% O⋯H contributions) .

- Validation : PLATON checks for missed symmetry and solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。